molecular formula C18H22N4O3S B11188601 N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

Cat. No.: B11188601
M. Wt: 374.5 g/mol
InChI Key: RHVBLKLKZYUALE-UHFFFAOYSA-N
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Description

N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine ring, a methoxyphenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide typically involves multi-step organic reactionsKey reagents include chlorosulfonyl isocyanate and triethylamine, which facilitate the formation of the sulfonamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Scientific Research Applications

N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s sulfonamide group is particularly effective in forming strong interactions with target proteins, leading to significant biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide stands out due to its unique combination of a triazine ring, methoxyphenyl group, and benzenesulfonamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific investigations.

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[3-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C18H22N4O3S/c1-25-16-9-7-15(8-10-16)11-12-22-13-19-18(20-14-22)21-26(23,24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H2,19,20,21)

InChI Key

RHVBLKLKZYUALE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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